TCO-PEG12-NHS ester

Description

BenchChem offers high-quality TCO-PEG12-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG12-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

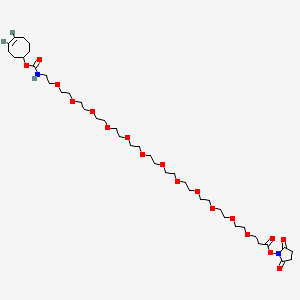

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOXZBGFZZFRHC-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to TCO-PEG12-NHS Ester in Bioconjugation

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their endeavors. TCO-PEG12-NHS ester has emerged as a powerful and versatile heterobifunctional linker, enabling the precise and efficient coupling of biomolecules. This guide provides a comprehensive overview of its core principles, applications, and detailed methodologies for its use.

Core Principles of TCO-PEG12-NHS Ester

TCO-PEG12-NHS ester is a sophisticated molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each of these moieties plays a distinct and crucial role in the bioconjugation process.

The NHS Ester: A Gateway to Amine-Containing Biomolecules

The N-hydroxysuccinimide (NHS) ester is a well-established and highly efficient reactive group for targeting primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1] The reaction, which proceeds optimally in a pH range of 7.2 to 9, results in the formation of a stable and covalent amide bond, effectively tethering the linker to the biomolecule of interest.[2] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, to prevent competition with the target molecule.[3]

The PEG12 Spacer: Enhancing Solubility and Spacing

The 12-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer, imparting several beneficial properties to the linker and the resulting bioconjugate.[4][5] The PEG12 linker increases the water solubility of the molecule, which is particularly advantageous when working with hydrophobic compounds. Furthermore, it provides a flexible and extended connection between the conjugated molecules, minimizing steric hindrance and potentially improving the pharmacokinetic profile of the final product by reducing aggregation and immunogenicity.

The TCO Group: The Engine of Bioorthogonal Click Chemistry

The trans-cyclooctene (TCO) group is the bioorthogonal reactive partner in this linker system. TCO moieties are highly strained alkenes that readily undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts. The bioorthogonal nature of the TCO-tetrazine ligation ensures that the reaction is highly specific and does not interfere with native biological functional groups.

Visualizing the Structure and Function

Caption: Structure and function of TCO-PEG12-NHS ester.

Applications in Bioconjugation

The unique properties of TCO-PEG12-NHS ester make it a valuable tool in a wide range of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): TCO-PEG12-NHS ester can be used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The linker's stability and the bioorthogonal release mechanism can be engineered for controlled drug delivery at the tumor site.

-

PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

-

Fluorescent Labeling and Imaging: The TCO moiety allows for the highly specific and rapid attachment of tetrazine-functionalized fluorescent probes to proteins or cells for imaging applications.

-

Protein-Protein Conjugation: The bifunctional nature of the linker enables the controlled crosslinking of two different proteins.

Quantitative Data

The efficiency of bioconjugation reactions involving TCO-PEG12-NHS ester is dependent on several factors, including the specific biomolecules being conjugated and the reaction conditions. The following table summarizes key quantitative parameters associated with the two main reaction steps.

| Parameter | NHS Ester-Amine Reaction | TCO-Tetrazine IEDDA Reaction |

| Reaction pH | 7.2 - 9.0 | 6.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |

| Second-Order Rate Constant | N/A | Up to 106 M-1s-1 |

| NHS Ester Half-life (Aqueous) | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | N/A |

Experimental Protocols

Protocol 1: Labeling of a Protein with TCO-PEG12-NHS Ester

This protocol describes the initial step of functionalizing a protein with a TCO moiety using TCO-PEG12-NHS ester.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

-

TCO-PEG12-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting spin column or dialysis.

-

Prepare TCO-PEG12-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-PEG12-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or another protein).

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Experimental Workflow and Reaction Mechanism Diagrams

Caption: General workflow for bioconjugation using TCO-PEG12-NHS ester.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Conclusion

TCO-PEG12-NHS ester is a highly effective and versatile heterobifunctional linker for advanced bioconjugation applications. Its unique combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a bioorthogonal TCO group provides researchers with a powerful tool for the precise and efficient construction of complex bioconjugates. By understanding the core principles and following optimized protocols, scientists and drug developers can leverage the capabilities of TCO-PEG12-NHS ester to advance their research in therapeutics, diagnostics, and fundamental biology.

References

- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

TCO-PEG12-NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for TCO-PEG12-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. The document details the two-step reaction mechanism, quantitative data on reaction kinetics and efficiency, and comprehensive experimental protocols for its application. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a clear and concise reference for researchers and developers in the life sciences.

Introduction

TCO-PEG12-NHS ester is a powerful bioconjugation reagent that facilitates the covalent linkage of molecules to proteins and other biomolecules containing primary amines. Its unique structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables covalent attachment to biomolecules.

-

Polyethylene Glycol (PEG12) Spacer: A 12-unit polyethylene glycol chain that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]

-

Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal click chemistry reactions.[2]

The utility of TCO-PEG12-NHS ester lies in its dual functionality, allowing for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on a target biomolecule. Subsequently, the TCO group is available for a highly specific and rapid reaction with a tetrazine-modified molecule. This bioorthogonal nature ensures that the second reaction proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[2][3] This makes it an invaluable tool for applications such as ADC development, in vivo imaging, and the creation of complex biomolecular assemblies.[4]

Core Mechanism of Action

The mechanism of action of TCO-PEG12-NHS ester is a sequential two-step process:

-

Amine Acylation via NHS Ester Reaction: The initial conjugation step involves the reaction of the NHS ester moiety with primary amines present on the target biomolecule.

-

Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry: The second step is the highly efficient and specific reaction between the conjugated TCO group and a tetrazine-labeled molecule.

Step 1: NHS Ester Reaction with Primary Amines

The NHS ester functionality is a well-established tool for labeling biomolecules that contain primary amine groups, such as the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds through a nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

The efficiency of this reaction is influenced by several factors, which are summarized in the table below.

| Factor | Effect on Reaction Efficiency | Recommendations |

| pH | The reaction is highly pH-dependent. At low pH, the primary amine is protonated and non-nucleophilic. At very high pH, the NHS ester is prone to hydrolysis. | The optimal pH range is typically 7.2 to 9.0. A common choice is a bicarbonate or borate buffer at pH 8.3-8.5. |

| Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate. |

| Concentration | Higher concentrations of the biomolecule and the TCO-PEG12-NHS ester will increase the reaction rate. | The molar ratio of NHS ester to the biomolecule needs to be optimized for the desired degree of labeling. |

| Temperature | The reaction can be performed at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester. | Incubation for 0.5 to 4 hours is typical. |

| Solvent | TCO-PEG12-NHS ester is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. | Ensure the final concentration of the organic solvent is low (typically 0.5-10%) to avoid denaturation of the protein. |

Table 1: Factors Influencing NHS Ester Reaction Efficiency

Step 2: TCO-Tetrazine Ligation

The second step of the mechanism is a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction occurs between the trans-cyclooctene (TCO) group, which is an electron-rich dienophile, and a tetrazine, an electron-deficient diene. The reaction proceeds in two stages: a [4+2] cycloaddition to form a transient, unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, being one of the fastest bioorthogonal reactions currently known. This high reaction rate allows for efficient conjugation even at low concentrations of reactants.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| TCO - Tetrazine | > 800 |

| TCO - H-substituted Tetrazines | up to 30,000 |

| TCO derivatives - various Tetrazines | 200 - 2,000 |

Table 2: Comparative Reaction Kinetics of TCO-Tetrazine Ligations

Experimental Protocols

The following section provides a general protocol for the two-step conjugation of a biomolecule (e.g., an antibody) with a tetrazine-labeled payload using TCO-PEG12-NHS ester.

Materials

-

TCO-PEG12-NHS ester

-

Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Tetrazine-labeled payload

-

Desalting columns or other purification system (e.g., dialysis, SEC)

Experimental Workflow

Detailed Methodology

Step 1: Preparation of Reagents

-

Biomolecule Preparation: If the biomolecule solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), it must first be purified by buffer exchange into an amine-free buffer such as PBS at pH 7.4. Adjust the concentration of the biomolecule to a suitable level (e.g., 1-10 mg/mL).

-

TCO-PEG12-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.

Step 2: NHS Ester Conjugation

-

Transfer the biomolecule solution to a reaction tube and add the reaction buffer (0.1 M sodium bicarbonate or borate, pH 8.3-8.5).

-

Add the desired molar excess of the TCO-PEG12-NHS ester solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.

Step 3: Purification of the TCO-labeled Biomolecule

-

Remove the excess, unreacted TCO-PEG12-NHS ester and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography. The purified TCO-labeled biomolecule can be stored for a short period before proceeding to the next step. Note that TCO compounds are not recommended for long-term storage.

Step 4: TCO-Tetrazine Ligation

-

To the purified TCO-labeled biomolecule, add the tetrazine-labeled payload. A slight molar excess of the tetrazine reagent (e.g., 1.5-3 equivalents) is often used to ensure complete reaction of the TCO groups.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the rapid kinetics.

Step 5: Final Purification

-

Purify the final biomolecule-payload conjugate from any excess tetrazine-labeled payload using an appropriate method such as desalting columns, SEC, or dialysis.

Conclusion

The TCO-PEG12-NHS ester is a versatile and highly efficient heterobifunctional linker for bioconjugation. Its mechanism of action, involving a robust NHS ester reaction for initial biomolecule labeling followed by a rapid and specific bioorthogonal TCO-tetrazine ligation, provides researchers with a powerful tool for creating complex and well-defined bioconjugates. The inclusion of a PEG12 spacer further enhances its utility by improving the solubility and reducing the aggregation of the resulting conjugates. This technical guide provides the foundational knowledge and practical protocols necessary for the successful application of TCO-PEG12-NHS ester in a variety of research and development settings.

References

The Principle of TCO-PEG12-NHS Ester in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with TCO-PEG12-NHS ester, a cornerstone reagent in the field of bioorthogonal click chemistry. Its utility in the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents, is predicated on its heterobifunctional nature, enabling a two-step ligation strategy with exceptional control and efficiency.

Core Principle: A Two-Act Play of Bioconjugation

TCO-PEG12-NHS ester is a heterobifunctional linker designed for a sequential and highly selective two-stage conjugation process. This process can be conceptualized as a two-act play:

-

Act I: Amine Modification via NHS Ester. The N-hydroxysuccinimide (NHS) ester moiety is a highly reactive group that readily and specifically forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues found on the surface of proteins and antibodies.[1][2] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, aqueous conditions.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group.[1]

-

Act II: Bioorthogonal Click Chemistry via TCO. The trans-cyclooctene (TCO) group is a strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[3] This "click" reaction occurs with exceptional speed and specificity with a tetrazine (Tz) partner. The IEDDA reaction is a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, resulting in a stable dihydropyridazine linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.

The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units (PEG12), is a hydrophilic linker that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

Quantitative Data

The efficiency and robustness of bioconjugation strategies employing TCO-PEG12-NHS ester are underpinned by favorable reaction kinetics and stability.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| TCO - Tetrazine | Up to 10⁷ | Aqueous media, room temperature | |

| TCO - Tetrazine | 800 - 30,000 | Typical biological conditions | |

| TCO - Tetrazine | 1 - 1x10⁶ | Varied, depending on substituents | |

| TCO - Tetrazine | >50,000 | DPBS, 37 °C (for efficient in vivo ligation) |

Table 2: Stability of Reactive Moieties

| Moiety | Condition | Half-life | Reference |

| NHS ester | pH 7.0, 0°C | 4 - 5 hours | |

| NHS ester | pH 8.6, 4°C | 10 minutes | |

| TCO | Aqueous buffer (pD 7.4), 25°C | >99% fidelity after 3 days for some derivatives | |

| TCO | High thiol concentration | Isomerization to less reactive cis-cyclooctene (CCO) |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving TCO-PEG12-NHS ester.

Protocol 1: Antibody Labeling with TCO-PEG12-NHS Ester

This protocol outlines the steps for conjugating the TCO moiety to an antibody via the NHS ester reaction.

Materials:

-

Antibody of interest (e.g., IgG)

-

TCO-PEG12-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a suitable method like buffer exchange with an Amicon ultrafiltration unit or dialysis against the conjugation buffer.

-

Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.

-

-

TCO-PEG12-NHS Ester Preparation:

-

Allow the TCO-PEG12-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG12-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

-

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled antibody (from Protocol 1)

-

Tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 6.0-9.0

Procedure:

-

Reactant Preparation:

-

Prepare solutions of the TCO-labeled antibody and the tetrazine-functionalized molecule in the reaction buffer.

-

-

Click Reaction:

-

Mix the TCO-labeled antibody and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine-containing molecule can help drive the reaction to completion.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The reaction is often complete within 30 minutes at 1 mg/mL concentrations.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance in the UV-Vis spectrum (around 510-550 nm).

-

-

Purification (if necessary):

-

If the tetrazine-functionalized molecule is in large excess or needs to be removed, purify the final conjugate using size-exclusion chromatography.

-

Visualizations

Reaction Mechanisms

Caption: Sequential reaction mechanism of TCO-PEG12-NHS ester.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: Step-wise workflow for the synthesis of an ADC.

Logical Relationship: Pre-targeting Strategy for In Vivo Imaging

References

TCO-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of TCO-PEG12-NHS ester, a key heterobifunctional crosslinker in the field of bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical biology tools for creating precisely engineered biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Properties

TCO-PEG12-NHS ester is a molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique architecture enables a two-step bioorthogonal conjugation strategy, providing precise control over the labeling of biomolecules.

The NHS ester facilitates covalent bond formation with primary amines, commonly found on the surface of proteins and antibodies (e.g., the side chain of lysine residues). The flexible PEG12 spacer enhances water solubility, reduces steric hindrance, and can minimize aggregation of the labeled biomolecule.[1][2][3] The TCO group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines, a cornerstone of "click chemistry."[4][5] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological media.

Physicochemical Properties

A summary of the key physicochemical properties of TCO-PEG12-NHS ester is presented in the table below.

| Property | Value | References |

| Chemical Formula | C40H70N2O18 | |

| Molecular Weight | ~867.0 g/mol | |

| Purity | >90-95% | |

| Appearance | Colorless oil or solid | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | -20°C, under inert gas, protected from light and moisture |

Reactivity and Stability

NHS Ester Reactivity

The NHS ester moiety of TCO-PEG12-NHS ester reacts specifically with primary amines at a pH range of 7-9 to form a stable amide bond. This reaction is susceptible to hydrolysis in aqueous environments, a competing reaction that increases with higher pH. Therefore, to ensure efficient labeling, it is recommended to use a freshly prepared solution of the NHS ester and to control the pH of the reaction buffer.

TCO-Tetrazine "Click" Reaction

The TCO group reacts with a tetrazine partner via an inverse electron-demand Diels-Alder cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion. This bioorthogonal reaction is exceptionally fast, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. The reaction is highly chemoselective, meaning the TCO and tetrazine groups do not cross-react with other functional groups typically found in biological systems.

Stability of the TCO Group

A critical consideration when working with TCO-containing molecules is the potential for the trans-cyclooctene to isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can be catalyzed by thiols and certain components of cell culture media. The half-life of the TCO group can be significantly reduced in such environments. Therefore, long-term storage of TCO-labeled molecules in thiol-containing buffers should be avoided.

Experimental Protocols

The following sections provide detailed methodologies for common applications of TCO-PEG12-NHS ester.

General Workflow for Biomolecule Labeling

The overall process involves two main stages: the initial labeling of a biomolecule with the TCO moiety via the NHS ester, followed by the bioorthogonal "click" reaction with a tetrazine-functionalized molecule of interest.

Caption: General workflow for bioconjugation using TCO-PEG12-NHS ester.

Detailed Protocol for Antibody Labeling

This protocol provides a step-by-step guide for the labeling of an antibody with TCO-PEG12-NHS ester.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

TCO-PEG12-NHS ester

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS using a desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

TCO-PEG12-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and should be handled accordingly.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes on ice.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG12-NHS ester using a desalting column.

-

Applications in Drug Development

TCO-PEG12-NHS ester is a valuable tool in the development of sophisticated biotherapeutics such as ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, an antibody is first functionalized with the TCO moiety using TCO-PEG12-NHS ester. Subsequently, a potent cytotoxic drug that has been modified with a tetrazine group is "clicked" onto the TCO-labeled antibody.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. TCO-PEG12-NHS ester can be used to link the target-binding ligand to the E3 ligase ligand. For example, a protein-based targeting moiety (e.g., a nanobody) can be labeled with TCO, and then a tetrazine-functionalized E3 ligase ligand can be attached.

Caption: Workflow for the synthesis of a PROTAC.

Conclusion

TCO-PEG12-NHS ester is a powerful and versatile chemical tool for the precise construction of complex bioconjugates. Its heterobifunctional nature, combined with the high efficiency and bioorthogonality of the TCO-tetrazine click reaction, makes it an indispensable reagent for researchers in chemical biology, drug discovery, and diagnostics. Careful consideration of the reactivity and stability of both the NHS ester and the TCO group is crucial for successful and reproducible bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]

- 3. Broadpharm TCO-PEG12-NHS ester, 2185016-39-9, MFCD30536161, 10mg, Quantity: | Fisher Scientific [fishersci.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to TCO-PEG12-NHS Ester for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trans-cyclooctene-PEG12-N-hydroxysuccinimidyl ester (TCO-PEG12-NHS ester), a key reagent in advanced bioconjugation strategies. It details the chemistry, protocols, and applications of this heterobifunctional linker, enabling researchers to effectively label proteins for a variety of downstream applications, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced imaging techniques.

Core Concepts: The Power of Bioorthogonal Chemistry

TCO-PEG12-NHS ester is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful tool enables the precise and stable attachment of molecules of interest to proteins. The labeling process is a two-step procedure:

-

Amine-reactive Labeling : The N-hydroxysuccinimidyl (NHS) ester end of the molecule reacts with primary amines, such as the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4] This initial step functionalizes the protein with a trans-cyclooctene (TCO) group.

-

Bioorthogonal "Click" Reaction : The TCO group then serves as a handle for the second step—a highly efficient and specific reaction with a tetrazine-modified molecule.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.

The inclusion of a 12-unit polyethylene glycol (PEG12) spacer enhances the water solubility of the reagent, reduces aggregation of the labeled protein, and minimizes steric hindrance, thereby improving labeling efficiency.

Chemical Properties and Quantitative Data

Understanding the physicochemical properties and reaction kinetics of TCO-PEG12-NHS ester is crucial for designing and optimizing labeling experiments.

| Property | Value | Source(s) |

| Chemical Formula | C40H70N2O18 | |

| Molecular Weight | ~867 g/mol | |

| Purity | >90-95% | |

| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage | -20°C, protected from light |

| Reaction Parameter | Value | Conditions | Source(s) |

| TCO-Tetrazine Reaction Rate Constant (k) | 1 to 1 x 10^6 M⁻¹s⁻¹ | General range | |

| TCO-Tetrazine Reaction Time | 30 minutes - 2 hours | For protein-protein conjugation | |

| NHS Ester Reaction pH | 7.2 - 9.0 | Amine-free buffer | |

| NHS Ester Reaction Time | 1 - 4 hours | Room temperature |

Experimental Protocols

The following are detailed protocols for the two key stages of protein labeling using TCO-PEG12-NHS ester.

Protocol 1: Protein Modification with TCO-PEG12-NHS Ester

This protocol outlines the initial functionalization of a protein with the TCO moiety.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

-

TCO-PEG12-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

Prepare TCO-PEG12-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG12-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Remove Excess Reagent: Purify the TCO-labeled protein from unreacted TCO-PEG12-NHS ester and quenching buffer using a desalting spin column or dialysis.

-

Storage: The TCO-labeled protein can be used immediately or stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05 - 1.5 equivalents) of the tetrazine reagent is often recommended.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule.

Visualizing the Process: Diagrams and Workflows

Visual representations are essential for understanding the chemical reactions and experimental procedures.

Caption: Two-step protein labeling using TCO-PEG12-NHS ester.

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The versatility of TCO-PEG12-NHS ester makes it a valuable tool in numerous applications:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

-

PROTACs: In the development of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the degradation of the target protein.

-

Fluorescent Imaging: Proteins can be labeled with fluorescent dyes for various imaging applications, including in vivo imaging.

-

PET and SPECT Imaging: The attachment of radiolabels for diagnostic imaging is another key application.

-

Drug Target Identification: This chemistry aids in the identification of drug targets by allowing for the attachment of probes to potential binding partners.

Stability and Storage Considerations

Proper handling and storage are critical for maintaining the reactivity of TCO-PEG12-NHS ester and the resulting conjugates.

-

TCO-PEG12-NHS Ester: The reagent is sensitive to moisture and should be stored at -20°C with a desiccant. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents should be prepared fresh and not stored for extended periods.

-

TCO Moiety: The trans-cyclooctene group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions. Therefore, long-term storage of TCO-containing compounds is not recommended.

-

NHS Ester Moiety: The NHS ester is susceptible to hydrolysis, particularly at higher pH. The half-life of an NHS ester can decrease from hours to minutes as the pH increases from 7.0 to 8.6.

By understanding the principles and protocols outlined in this guide, researchers can confidently employ TCO-PEG12-NHS ester to advance their protein labeling and bioconjugation research.

References

TCO-PEG12-NHS Ester for Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of TCO-PEG12-NHS ester in the development of antibody-drug conjugates (ADCs). It covers the fundamental principles, detailed experimental protocols, data presentation, and visualization of key processes to facilitate the successful design and synthesis of next-generation ADCs.

Introduction to TCO-PEG12-NHS Ester in ADC Development

TCO-PEG12-NHS ester is a heterobifunctional linker that plays a pivotal role in the construction of ADCs through a two-step bioorthogonal conjugation strategy. This linker is comprised of three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables covalent attachment of the linker to primary amines, such as the side chains of lysine residues on the surface of a monoclonal antibody (mAb).

-

Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG chain that enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially prolong the serum half-life of the conjugate.[1][2][3] The PEG spacer also provides a flexible connection that minimizes steric hindrance during the subsequent ligation step.[4]

-

Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified payload. This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.[5]

The use of TCO-PEG12-NHS ester allows for a modular and highly controlled approach to ADC synthesis. The antibody is first functionalized with the TCO moiety, and the cytotoxic payload is separately equipped with a tetrazine handle. The two components are then brought together in a rapid and efficient click reaction to form the final ADC. This strategy offers advantages over traditional ADC conjugation methods by enabling the use of a wider range of payloads and providing greater control over the drug-to-antibody ratio (DAR).

Physicochemical Properties and Reaction Kinetics

A summary of the key physicochemical properties of TCO-PEG12-NHS ester and the kinetics of the TCO-tetrazine ligation are presented in the tables below.

| Property | Value | Source(s) |

| Molecular Formula | C40H70N2O18 | |

| Molecular Weight | 866.99 g/mol | |

| Purity | >95% | |

| Appearance | Colorless oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | -20°C, avoid light |

Table 1: Physicochemical Properties of TCO-PEG12-NHS Ester.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| General TCO-Tetrazine Rate Constant Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media | |

| Reaction Time | 30 - 60 minutes | At 5-10 µM concentrations | |

| Optimal pH for NHS Ester Reaction | 7.0 - 9.0 | Amine-free buffers (e.g., PBS, Borate) | |

| Optimal pH for TCO-Tetrazine Ligation | 6.0 - 9.0 | PBS buffer |

Table 2: Reaction Kinetics and Conditions.

Experimental Workflow and Signaling Pathway

The overall workflow for generating an ADC using TCO-PEG12-NHS ester involves several key steps, from antibody preparation to final ADC characterization. The subsequent signaling pathway illustrates the mechanism of action of a common ADC payload.

References

- 1. labinsights.nl [labinsights.nl]

- 2. researchgate.net [researchgate.net]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioorthogonal Ligation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for the specific covalent labeling of biomolecules in complex biological systems.[1] This reaction, a type of [3+2] cycloaddition, occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2] The reaction is driven by the high ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[1] The azide and cyclooctyne functional groups are largely absent from and non-reactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets. This remarkable selectivity has positioned SPAAC as an indispensable technique in chemical biology, drug development, and materials science.

Core Principles and Reaction Mechanism

The fundamental principle of SPAAC lies in the release of ring strain from a cyclooctyne upon its reaction with an azide. Cyclooctyne, the smallest stable cyclic alkyne, possesses significant angle strain due to the deviation of the alkyne's sp-hybridized carbons from the ideal 180° bond angle. This stored energy is released during the concerted [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.

The reaction proceeds through a concerted mechanism, meaning that the new covalent bonds are formed in a single transition state without the formation of intermediates. Density functional theory calculations have shown that the energy required to distort the cyclooctyne and the azide into the transition-state geometry is significantly lower than for a linear alkyne, accounting for the rapid reaction rates observed in SPAAC.

Quantitative Comparison of Cyclooctyne Reactivity

The choice of cyclooctyne is a critical determinant of the SPAAC reaction rate. Over the years, numerous cyclooctyne derivatives have been developed with varying degrees of ring strain and electronic modifications to optimize reaction kinetics and stability. Generally, increased ring strain leads to a faster reaction. The reactivity of these compounds is quantified by their second-order rate constant (k₂).

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Cyclooctyne | OCT | ~1.2 x 10⁻³ | First generation, relatively slow reaction rates. |

| Bicyclo[6.1.0]nonyne | BCN | 2.2 x 10⁻³ - 9.6 x 10⁻³ | Small size and good reactivity-stability balance. |

| Dibenzocyclooctyne | DBCO / DIBO | 0.08 - 0.3 | High reactivity and stability, widely used. |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Electron-withdrawing fluorine groups enhance reactivity. |

| Dibenzoazacyclooctyne | DIBAC | > 0.1 | Aza-substitution can further tune reactivity. |

| Biarylazacyclooctynone | BARAC | ~0.3 | One of the most reactive cyclooctynes. |

Note: Rate constants can vary depending on the specific azide, solvent, temperature, and pH.

Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While both SPAAC and CuAAC result in the formation of a triazole linkage, they have distinct advantages and disadvantages that make them suitable for different applications.

| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None (driven by ring strain) | Copper(I) |

| Biocompatibility | High, suitable for in vivo applications. | Limited due to copper cytotoxicity. |

| Reaction Rate | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne. | Generally faster (1 - 100 M⁻¹s⁻¹). |

| Alkyne Reactant | Strained cyclooctynes (e.g., DBCO, BCN). | Terminal or internal alkynes. |

| Reagent Accessibility | Strained cyclooctynes can be complex and expensive to synthesize. | Simple alkynes are readily available. |

| Side Reactions | Cyclooctynes can be prone to side reactions with thiols. | Potential for oxidative homocoupling of alkynes. |

Experimental Protocols

Representative Synthesis of a Strained Cyclooctyne: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

The synthesis of BCN derivatives often begins with the cyclopropanation of 1,5-cyclooctadiene. The following is a representative multi-step synthesis.

Step 1: Cyclopropanation of 1,5-cyclooctadiene

-

To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).

-

Slowly add ethyl diazoacetate to the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Purify the resulting bicyclo[6.1.0]nonene product by column chromatography.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified bicyclo[6.1.0]nonene product in a mixture of a suitable solvent (e.g., diethyl ether) and water.

-

Add a strong base (e.g., potassium tert-butoxide) and stir the mixture overnight at room temperature.

-

Acidify the reaction mixture and extract the carboxylic acid product.

Step 3: Reduction of the Carboxylic Acid to the Alcohol (BCN-OH)

-

Dissolve the carboxylic acid in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add a reducing agent (e.g., lithium aluminum hydride).

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

Carefully quench the reaction with water and extract the final BCN-OH product.

-

Purify the BCN-OH by column chromatography.

Metabolic Labeling of Cell Surface Glycoproteins and Fluorescence Imaging

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling via SPAAC.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO

-

Hoechst 33342 for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48 hours at 37°C and 5% CO₂ to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

If desired, incubate with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

-

Wash the cells once more with PBS.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Determination of Protein Half-Life using Pulse-Chase and SPAAC

This protocol allows for the determination of a specific protein's degradation rate.

Materials:

-

Cells expressing the protein of interest

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Complete medium containing a high concentration of methionine

-

Cell lysis buffer

-

Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the protein of interest

Procedure:

-

Pulse Labeling:

-

Deplete intracellular methionine by incubating cells in methionine-free medium for 1 hour.

-

Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.

-

-

Chase:

-

Remove the AHA-containing medium, wash the cells with PBS, and add complete medium with a high concentration of methionine (e.g., 2 mM) to start the chase.

-

Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours).

-

-

Cell Lysis and SPAAC Reaction:

-

Lyse the cells from each time point.

-

Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.

-

-

Affinity Purification and Analysis:

-

Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting using a specific antibody.

-

Quantify the band intensities to determine the protein's half-life.

-

Applications in Drug Development

The biocompatibility and specificity of SPAAC have made it a valuable tool in drug development, particularly in the construction of targeted therapeutics and drug delivery systems.

-

Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise attachment ensures a uniform drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced off-target toxicity compared to traditional random conjugation methods.

-

Targeted Drug Delivery: Nanoparticles functionalized with targeting ligands (e.g., peptides, antibodies) can be further modified using SPAAC to attach therapeutic agents. This modular approach allows for the creation of sophisticated drug delivery vehicles that can selectively accumulate at the site of disease.

-

Proteolysis-Targeting Chimeras (PROTACs): SPAAC is employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The click reaction facilitates the linkage of a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.

-

In Vivo Imaging: By conjugating imaging agents (e.g., fluorophores, PET isotopes) to targeting molecules via SPAAC, researchers can visualize the biodistribution of drugs and monitor therapeutic responses in real-time within living organisms.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile bioorthogonal reaction. Its ability to form stable covalent bonds under physiological conditions without the need for a toxic catalyst has revolutionized the study of biological processes and the development of novel therapeutics. The continuous development of new cyclooctyne reagents with improved kinetics and stability will undoubtedly expand the applications of SPAAC, enabling researchers to address increasingly complex challenges in chemical biology and drug discovery.

References

The Pivotal Role of the PEG Spacer in TCO-PEG12-NHS Ester: A Technical Guide

This in-depth technical guide explores the critical functions of the polyethylene glycol (PEG) spacer within the TCO-PEG12-NHS ester molecule, a cornerstone of modern bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the impact of the PEG12 spacer on the molecule's physicochemical properties and its performance in bioorthogonal chemistry applications.

Introduction to TCO-PEG12-NHS Ester

TCO-PEG12-NHS ester is a heterobifunctional crosslinker that facilitates the precise joining of two molecules to create a new, functional complex. This linker is comprised of three essential components:

-

Trans-cyclooctene (TCO): A highly reactive group that participates in rapid and selective "click" chemistry reactions with tetrazines, a cornerstone of bioorthogonal chemistry.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the linker to primary amine groups present on proteins, antibodies, and other biomolecules.

-

PEG12 Spacer: A 12-unit polyethylene glycol chain that links the TCO and NHS ester moieties, playing a crucial role in the overall performance of the molecule.

The Multifaceted Role of the PEG12 Spacer

The PEG12 spacer is not merely a passive linker; it actively enhances the properties of the TCO-PEG12-NHS ester, making it a more effective tool for bioconjugation.

Enhanced Solubility and Prevention of Aggregation

A primary function of the PEG spacer is to increase the hydrophilicity of the molecule. This is particularly advantageous when working with biomolecules in aqueous environments, as it significantly improves the solubility of the resulting conjugate and helps to prevent the aggregation of labeled proteins or antibodies.

Steric Hindrance Reduction and Flexibility

The PEG spacer provides a flexible, chain-like structure that introduces physical distance between the conjugated biomolecule and the reactive TCO group. This spatial separation is critical for overcoming steric hindrance, which can otherwise impede the reaction between the TCO group and its tetrazine binding partner. The flexibility of the PEG chain allows the reactive ends to orient themselves for optimal reaction efficiency.

Quantitative Data Summary

The inclusion of the PEG spacer has a measurable impact on the properties and performance of the TCO-NHS ester.

| Property | TCO-NHS Ester (Without PEG) | TCO-PEG12-NHS Ester |

| Aqueous Solubility | Low | High |

| Tendency for Protein Aggregation | High | Low |

| Steric Hindrance | High | Low |

| Flexibility | Low | High |

Experimental Protocols

General Protocol for Protein Labeling

-

Preparation of Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0.

-

Preparation of TCO-PEG12-NHS Ester: Dissolve the TCO-PEG12-NHS ester in a dry, water-miscible solvent like DMSO to create a stock solution.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-PEG12-NHS ester stock solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Purification: Remove excess, unreacted linker using a desalting column or dialysis.

Bioorthogonal Click Reaction

-

Preparation of Labeled Protein: Prepare the TCO-labeled protein in a suitable buffer.

-

Addition of Tetrazine: Add the tetrazine-containing molecule to the TCO-labeled protein solution.

-

Reaction: The click reaction between TCO and tetrazine is typically very fast and can be performed at room temperature.

-

Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE or mass spectrometry.

Visual Representations

Logical Relationship of TCO-PEG12-NHS Ester Components

Caption: Components of the TCO-PEG12-NHS ester molecule.

Experimental Workflow for Bioconjugation

Caption: Two-step process of bioconjugation.

Impact of PEG Spacer on Molecular Interactions

Caption: Benefits conferred by the PEG12 spacer.

TCO-PEG12-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: TCO-PEG12-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This molecule features a trans-cyclooctene (TCO) group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. The incorporated polyethylene glycol (PEG) 12-unit spacer enhances hydrophilicity, improves solubility, and reduces steric hindrance. This technical guide provides an in-depth overview of the solubility and stability of TCO-PEG12-NHS ester, offering crucial data and protocols for its effective use in research and development.

Core Properties of TCO-PEG12-NHS Ester

| Property | Value | Source(s) |

| Molecular Formula | C40H70N2O18 | [1][2][3] |

| Molecular Weight | ~867.0 g/mol | [1][2] |

| Appearance | Colorless oil or white to off-white solid | |

| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C, desiccated and protected from light. |

Solubility Profile

The solubility of TCO-PEG12-NHS ester is a critical parameter for its application in both aqueous and organic media. The presence of the hydrophilic PEG12 chain significantly enhances its water solubility compared to non-PEGylated TCO-NHS esters.

Aqueous Solubility

Organic Solvent Solubility

TCO-PEG12-NHS ester exhibits good solubility in a range of common organic solvents. This is advantageous for preparing concentrated stock solutions.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble |

Stability Characteristics

The stability of TCO-PEG12-NHS ester is influenced by two primary factors: the hydrolysis of the NHS ester and the isomerization of the TCO group.

NHS Ester Hydrolysis

The NHS ester is a reactive group that is prone to hydrolysis in aqueous environments, yielding an inactive carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4 - 5 hours | |

| 7.4 | 25 | > 120 minutes (for a branched PEG-NHS) | |

| 8.0 | 25 | ~17.6 - 33.6 minutes (for various PEG-NHS esters) | |

| 8.5 | 25 | ~10 - 20 minutes (for a porphyrin-NHS ester) | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | 25 | < 9 minutes (for a branched PEG-NHS) |

Note: The provided half-life data is for various PEG-NHS esters and serves as a general guideline for the stability of the NHS ester moiety.

TCO Group Isomerization

The trans-cyclooctene (TCO) moiety can isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can significantly reduce the efficiency of the bioorthogonal reaction with tetrazines. While TCO is relatively stable in phosphate-buffered saline (PBS), its stability can be compromised in certain biological media.

| Condition | Half-life of TCO | Notes | Source(s) |

| Cell Culture Media (e.g., DMEM) | ≤ 60 minutes | Isomerization is catalyzed by thiamine degradation products. | |

| "Aged" Plasma | ≤ 15 minutes | The exact mechanism is complex and may involve multiple factors. | |

| PBS | Relatively stable |

Due to this potential for isomerization, it is recommended that TCO-containing compounds are not stored for long periods, especially in solution.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of TCO-PEG12-NHS ester in an aqueous buffer (e.g., PBS).

-

TCO-PEG12-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Syringe filters (0.22 µm)

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of TCO-PEG12-NHS ester (e.g., 10 mg).

-

Dissolve the compound in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

-

Preparation of Saturated Solutions:

-

In separate vials, add an excess amount of the TCO-PEG12-NHS ester stock solution to a known volume of the aqueous buffer.

-

Create a dilution series to test a range of concentrations.

-

-

Equilibration:

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of TCO-PEG12-NHS ester in the same buffer.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax). For the NHS ester, this is typically around 260 nm.

-

Generate a standard curve by plotting absorbance versus concentration.

-

Use the standard curve to determine the concentration of the dissolved TCO-PEG12-NHS ester in the saturated solution. This concentration represents its solubility.

-

Protocol 2: Assessment of NHS Ester Stability (Hydrolysis Rate)

This protocol describes a method to monitor the hydrolysis of the NHS ester moiety of TCO-PEG12-NHS ester over time at a specific pH and temperature.

-

TCO-PEG12-NHS ester

-

Anhydrous DMSO or DMF

-

Amine-free buffer at the desired pH (e.g., phosphate buffer, pH 7.4 or sodium bicarbonate buffer, pH 8.5)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Reagent Preparation:

-

Allow the TCO-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a concentrated stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Kinetic Measurement:

-

Equilibrate the amine-free buffer to the desired temperature in the spectrophotometer.

-

Add a small volume of the TCO-PEG12-NHS ester stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix quickly.

-

Immediately begin monitoring the increase in absorbance at 260 nm over time. The release of the N-hydroxysuccinimide leaving group upon hydrolysis results in an increase in absorbance at this wavelength.

-

Record data at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of the curve.

-

The half-life (t1/2) of the NHS ester under the tested conditions can be calculated from the kinetic data.

-

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using TCO-PEG12-NHS ester in a pre-targeting approach.

Experimental Workflow for Solubility and Stability Assessment

The logical flow for determining the key parameters of TCO-PEG12-NHS ester is depicted below.

Conclusion

TCO-PEG12-NHS ester is a versatile and powerful tool for bioconjugation. A thorough understanding of its solubility and stability is paramount for its successful application. While it exhibits good solubility in common organic solvents and enhanced aqueous solubility due to its PEG spacer, researchers must be mindful of the hydrolytic instability of the NHS ester, particularly at higher pH, and the potential for TCO isomerization in certain biological media. By following the detailed protocols and considering the stability data presented in this guide, scientists and drug development professionals can optimize their experimental conditions to achieve reliable and reproducible results in their conjugation and labeling workflows.

References

Application Notes and Protocols for Protein Labeling with TCO-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with TCO-PEG12-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto a protein, which can then be used in highly specific and efficient bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules.[1][2] The inclusion of a hydrophilic 12-unit polyethylene glycol (PEG12) spacer enhances water solubility, reduces steric hindrance, and minimizes protein aggregation.[3][4]

The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[5] This method is widely used for preparing proteins for applications in fluorescence imaging, drug delivery, and proteomics.

Experimental Protocols

Protocol 1: Protein Preparation and Buffer Exchange

Prior to labeling, it is crucial to ensure the protein is in an amine-free buffer to prevent competition with the NHS ester reaction.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

-

Desalting spin columns or dialysis cassettes

Procedure:

-

Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein is already in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.

-

Determine the protein concentration after buffer exchange using a standard protein assay (e.g., A280).

Protocol 2: TCO-PEG12-NHS Ester Labeling of Proteins

This protocol describes the covalent attachment of the TCO-PEG12 moiety to the protein.

Materials:

-

Protein solution from Protocol 1

-

TCO-PEG12-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Equilibrate the vial of TCO-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Tris buffer contains a primary amine that will react with and quench any unreacted NHS ester.

-

Incubate for an additional 15 minutes at room temperature.

Protocol 3: Purification of TCO-Labeled Protein

Purification is necessary to remove excess, unreacted TCO-PEG12-NHS ester and quenching buffer components.

Materials:

-

Quenched reaction mixture from Protocol 2

-

Desalting spin columns or size-exclusion chromatography (SEC) system

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Purify the TCO-labeled protein using a desalting spin column or SEC.

-

Exchange the buffer to a suitable storage buffer.

-

The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-functionalized molecule or can be stored at 4°C for short-term storage. For long-term storage, follow the recommendations for the specific protein, although it is important to note that the TCO group can isomerize to its unreactive cis-cyclooctene form over time.

Data Presentation

The following tables summarize key quantitative parameters for the TCO-PEG12-NHS ester protein labeling protocol.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of TCO-PEG12-NHS | 10-20 fold | May require optimization for specific proteins. |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing Tris or glycine will compete with the reaction. |

| Reaction pH | 7.2 - 8.5 | NHS esters are more reactive at slightly alkaline pH, but hydrolysis also increases. |

| Reaction Temperature | Room Temperature or on ice | Incubation on ice may be preferred for sensitive proteins. |

| Incubation Time | 30-60 minutes at RT, 2 hours on ice | Longer incubation times may not significantly increase labeling and can risk protein integrity. |

| Quenching Reagent | Tris buffer (50-100 mM final) | Effectively stops the labeling reaction. |

Table 2: Reagent and Buffer Specifications

| Reagent/Buffer | Specification | Purpose |

| TCO-PEG12-NHS ester | High purity (>95%) | The primary labeling reagent. |